

Targeted Urinary Acylcarnitine Analysis: Glutaryl carnitine Quantification

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Compound of Interest

Compound Name: *L-Glutaryl Carnitine-d9 Chloride*

Cat. No.: *B1158438*

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Application Note & Protocol Guide

Executive Summary

Context: Glutaric Aciduria Type I (GA-I) is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency of glutaryl-CoA dehydrogenase (GCDH).[1] While traditional diagnosis relies on Organic Acid Analysis (OAA) via GC-MS to detect glutaric acid, a significant subset of patients ("low excretors") may present with normal urinary organic acid profiles, leading to false negatives.

The Solution: This application note details a protocol for the targeted analysis of Glutaryl carnitine (C5DC) in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike GC-MS, which measures volatile organic acids, this method directly targets the acylcarnitine conjugate using Deuterated Glutaryl carnitine (-C5DC) as the specific Internal Standard (IS).

Key Advantage: Urinary glutaryl carnitine is often persistently elevated even when free glutaric acid is not, making this workflow a critical complement to standard OAA for equivocal cases and drug development monitoring.

Scientific Rationale & Mechanism

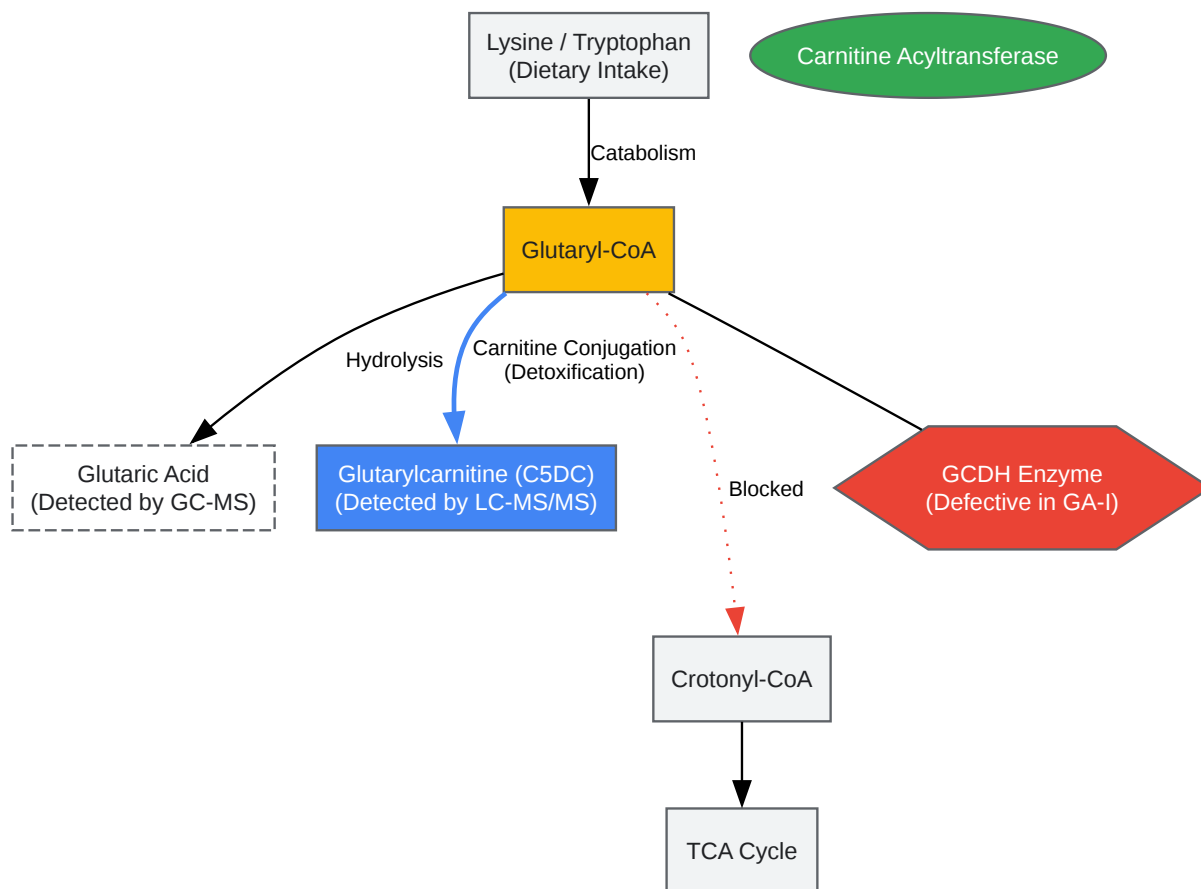
The Analytical Distinction

It is vital to distinguish between the two primary methodologies used in this metabolic space:

Feature	Organic Acid Analysis (Standard)	Acylcarnitine Profiling (Targeted)
Primary Analyte	Glutaric Acid (Free Acid)	Glutaryl-carnitine (Conjugate)
Instrument	GC-MS (Gas Chromatography)	LC-MS/MS (Liquid Chromatography)
Internal Standard	Deuterated Glutaric Acid	Deuterated Glutaryl-carnitine
Sample Prep	Extraction + Derivatization (TMS)	Dilute-and-Shoot or Protein Crash
Limitation	Misses "Low Excretors"	Requires isobaric separation (C10-OH)

Metabolic Pathway & Blockage

The accumulation of Glutaryl-CoA drives the formation of Glutaryl-carnitine as a detoxification mechanism. The following diagram illustrates the metabolic bottleneck.



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Caption: Metabolic block in GA-I leading to the accumulation of Glutaryl-CoA and its diversion into Glutarylcarnitine.

Materials & Reagents

Standards

- Analyte Standard: Glutarylcarnitine (C5DC), >98% purity.
- Internal Standard (IS): Glutarylcarnitine-
(methyl-
).

- Note: The

label is typically on the N-methyl group of the carnitine backbone. This ensures the IS co-elutes with the analyte but is mass-resolved.

- Normalization Standard: Creatinine-
(for urinary normalization).

Matrix & Solvents

- Matrix: Human Urine (spontaneous void).
- Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
- Diluent: 50:50 Methanol:Water (v/v).

Experimental Protocol

Sample Preparation (Dilute-and-Shoot)

Urine is a complex matrix with high salt content. A "dilute-and-shoot" approach is preferred over Solid Phase Extraction (SPE) for acylcarnitines to prevent polar analyte loss, provided a high-efficiency column is used.

- Thawing: Thaw urine samples at room temperature and vortex for 10 seconds.
- Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.
- IS Addition:
 - Transfer 20 μ L of urine supernatant to a 1.5 mL tube.
 - Add 20 μ L of Internal Standard Working Solution (containing 1 μ M Glutaryl-carnitine-
).
- Dilution: Add 160 μ L of Diluent (50:50 MeOH:H₂O). Total volume = 200 μ L (1:10 dilution).

- Mixing: Vortex for 30 seconds.
- Final Spin: Centrifuge at 15,000 x g for 10 minutes (4°C).
- Transfer: Transfer 100 µL of supernatant to an autosampler vial with a glass insert.

LC-MS/MS Conditions

- Instrument: UHPLC coupled to Triple Quadrupole MS.
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Strength Silica C18.
 - Recommendation: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) is superior for polar acylcarnitines compared to standard C18.
- Flow Rate: 0.4 mL/min.[\[2\]](#)[\[3\]](#)
- Injection Volume: 2 µL.
- Gradient:
 - 0.0 min: 90% B
 - 3.0 min: 50% B
 - 3.1 min: 90% B
 - 5.0 min: 90% B (Re-equilibration)

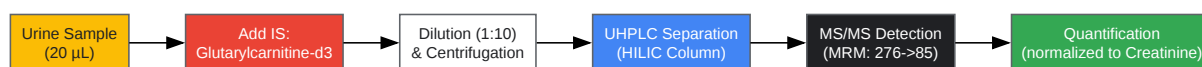
Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

Compound	Precursor ()	Product ()	Cone Voltage (V)	Collision Energy (eV)
Glutarylcarnitine (C5DC)	276.1	85.1	30	25
Glutarylcarnitine- (IS)	279.1	85.1	30	25
Interference Check (C10-OH)	332.2	85.1	35	28

Note: The transition to m/z 85.1 represents the characteristic trimethylammonium fragment of the carnitine backbone.

Analytical Workflow Diagram



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Caption: Step-by-step analytical workflow from urine collection to data quantification.

Data Analysis & Interpretation

Identification Criteria

- Retention Time: The analyte peak must elute within ± 0.05 min of the Deuterated IS peak.
- Signal-to-Noise: S/N ratio > 10 for Quantification (LOQ).

Creatinine Normalization (Crucial Step)

Unlike plasma, urine concentration varies based on hydration. You must normalize the raw concentration of Glutarylcarnitine against urinary creatinine.

Reference Ranges (Indicative)

- Healthy Control: < 5.2 mmol/mol creatinine.[4]
- Glutaric Aciduria Type I: > 15 mmol/mol creatinine (often > 100).[5]
- Note: Values may vary by lab; establish local reference intervals.

Troubleshooting & Validation

Issue	Probable Cause	Corrective Action
Isobaric Interference	Co-elution of C10-OH carnitine	C10-OH (3-hydroxydecanoyl) is isobaric with C5DC-butyl ester but distinct in free form. If using underivatized method (this protocol), mass is distinct (276 vs 332). If interference persists, optimize HILIC gradient.
Low Sensitivity	Ion Suppression	Urine salts suppressing signal. Increase dilution to 1:20 or switch to C18 with ion-pairing reagents.
Peak Tailing	pH Mismatch	Ensure mobile phases are buffered (Ammonium Formate) to maintain analyte charge state.

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